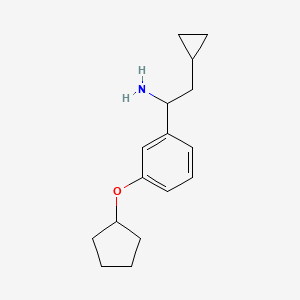
3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde is an organic compound characterized by the presence of an iodine atom, a benzyl ether group, and an aldehyde functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde typically involves the following steps:
Etherification: The benzyl ether group can be introduced by reacting the iodinated benzaldehyde with 2-methylbenzyl alcohol in the presence of a base like potassium carbonate and a phase transfer catalyst.
Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-Iodo-4-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Iodo-4-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: 3-Azido-4-((2-methylbenzyl)oxy)benzaldehyde.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of drug candidates. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity and selectivity.
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups that can interact with other components.
Mechanism of Action
The mechanism by which 3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The iodine atom and benzyl ether group can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a benzyl ether group.
4-Iodo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a benzyl ether group.
3-Bromo-4-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-Iodo-4-((2-methylbenzyl)oxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the iodine atom allows for specific substitution reactions, while the benzyl ether group offers additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C15H13IO2 |
|---|---|
Molecular Weight |
352.17 g/mol |
IUPAC Name |
3-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H13IO2/c1-11-4-2-3-5-13(11)10-18-15-7-6-12(9-17)8-14(15)16/h2-9H,10H2,1H3 |
InChI Key |
OOLBXBQQROFMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B13022782.png)


![3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline](/img/structure/B13022796.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid](/img/structure/B13022801.png)





![3-Methylbenzo[d]isothiazol-4-ol](/img/structure/B13022845.png)
![6,6-Difluoro-1-azaspiro[3.3]heptan-2-one](/img/structure/B13022849.png)
![2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B13022853.png)
